1-(Aminomethyl)cyclopropanamine dihydrochloride
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Overview
Description
1-(Aminomethyl)cyclopropanamine dihydrochloride is a chemical compound with the molecular formula C₄H₁₂Cl₂N₂ and a molecular weight of 159.06 g/mol . It is a cyclopropane derivative that contains an aminomethyl group, making it a versatile building block in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Aminomethyl)cyclopropanamine dihydrochloride typically involves the cyclopropanation of alkenes followed by amination. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
1-(Aminomethyl)cyclopropanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopropane derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides, alkoxides, and amines are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropane carboxylic acids, while reduction can produce various amine derivatives .
Scientific Research Applications
1-(Aminomethyl)cyclopropanamine dihydrochloride has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: The compound is utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)cyclopropanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function . The cyclopropane ring provides conformational rigidity, which can enhance the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
1-Aminocyclopropanecarboxylic acid: A cyclopropane derivative with a carboxylic acid group.
Cyclopropylamine: A simpler cyclopropane derivative with an amine group.
1-(Aminomethyl)cyclopropane: A related compound without the dihydrochloride salt form
Uniqueness
1-(Aminomethyl)cyclopropanamine dihydrochloride is unique due to its combination of an aminomethyl group and a cyclopropane ring, which provides both reactivity and structural rigidity. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
1-(aminomethyl)cyclopropan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2.2ClH/c5-3-4(6)1-2-4;;/h1-3,5-6H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQPHPFOWUHYQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849149-67-3 |
Source
|
Record name | 1-(aminomethyl)cyclopropan-1-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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